molecular formula C14H28O2 B125891 Ethyl dodecanoate CAS No. 106-33-2

Ethyl dodecanoate

Cat. No.: B125891
CAS No.: 106-33-2
M. Wt: 228.37 g/mol
InChI Key: MMXKVMNBHPAILY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl laurate plays a significant role in biochemical reactions, particularly in the synthesis of fatty acid ethyl esters. It is synthesized through the enzymatic action of lipases, such as Candida antarctica lipase B, which catalyzes the esterification of lauric acid with ethanol . The interaction between ethyl laurate and lipases is crucial for its production, and the enzyme’s activity is influenced by factors such as temperature, pH, and substrate concentration . Additionally, ethyl laurate can interact with other biomolecules, including proteins and cell membranes, due to its lipophilic nature .

Cellular Effects

Ethyl laurate has various effects on different types of cells and cellular processes. It can influence cell function by altering cell membrane fluidity and permeability, which can impact cell signaling pathways and gene expression . In particular, ethyl laurate has been shown to increase the permeability of intestinal epithelial cells by modulating tight junction proteins, such as claudin-5 . This alteration in cell permeability can affect nutrient absorption and drug delivery across the intestinal barrier . Furthermore, ethyl laurate can impact cellular metabolism by serving as a substrate for β-oxidation, leading to the production of energy in the form of ATP .

Molecular Mechanism

The molecular mechanism of ethyl laurate involves its interaction with various biomolecules and enzymes. Ethyl laurate can bind to lipases, facilitating the esterification process and the production of fatty acid ethyl esters . Additionally, ethyl laurate can modulate the activity of enzymes involved in lipid metabolism, such as acyl-CoA synthetase, which catalyzes the activation of fatty acids for β-oxidation . This interaction can lead to changes in gene expression related to lipid metabolism and energy production . Ethyl laurate’s lipophilic nature also allows it to integrate into cell membranes, affecting membrane fluidity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl laurate can change over time due to its stability and degradation. Ethyl laurate is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of lauric acid and ethanol . Long-term exposure to ethyl laurate can result in changes in cellular function, such as alterations in membrane permeability and enzyme activity . In in vitro studies, ethyl laurate has been shown to maintain its activity over extended periods, although its effectiveness may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of ethyl laurate can vary with different dosages in animal models. At low doses, ethyl laurate is generally well-tolerated and can enhance nutrient absorption and drug delivery . At high doses, ethyl laurate may exhibit toxic effects, such as gastrointestinal irritation and liver toxicity . Threshold effects have been observed, where the beneficial effects of ethyl laurate are maximized at specific dosages, beyond which adverse effects become more prominent . These dosage-dependent effects highlight the importance of optimizing the concentration of ethyl laurate for therapeutic applications.

Metabolic Pathways

Ethyl laurate is involved in several metabolic pathways, primarily related to lipid metabolism. It can be hydrolyzed by esterases to produce lauric acid and ethanol, which can then enter various metabolic pathways . Lauric acid can undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle for energy production . Ethyl laurate can also interact with enzymes such as acyl-CoA synthetase, which activates fatty acids for subsequent metabolic processes . These interactions can influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Ethyl laurate is transported and distributed within cells and tissues through various mechanisms. Due to its lipophilic nature, ethyl laurate can easily diffuse across cell membranes and accumulate in lipid-rich compartments . It can also interact with transport proteins, such as fatty acid-binding proteins, which facilitate its transport within the cell . The distribution of ethyl laurate within tissues is influenced by factors such as lipid content and blood flow . In the bloodstream, ethyl laurate can be transported bound to lipoproteins, which aid in its distribution to various tissues .

Subcellular Localization

The subcellular localization of ethyl laurate is primarily within lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . Ethyl laurate can also be found in cell membranes, where it influences membrane fluidity and function . The localization of ethyl laurate within specific cellular compartments can affect its activity and function, as well as its interactions with other biomolecules . Post-translational modifications, such as acylation, can also influence the targeting and localization of ethyl laurate within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lauric Acid Ethyl Ester is typically synthesized through the esterification of lauric acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid. The reaction conditions often involve heating the mixture to around 70-80°C to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of Lauric Acid Ethyl Ester involves similar esterification processes but on a larger scale. The reaction is carried out in reactors where lauric acid and ethanol are continuously fed, and the ester is continuously removed to drive the reaction to completion. Catalysts like Amberlyst 15 are used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Lauric Acid Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically involves water and an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) as catalysts.

    Transesterification: Involves other alcohols and a catalyst such as sodium methoxide.

Major Products Formed:

    Hydrolysis: Lauric acid and ethanol.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Comparison with Similar Compounds

Lauric Acid Ethyl Ester is similar to other fatty acid esters such as:

    Methyl Laurate: An ester of lauric acid and methanol.

    Ethyl Palmitate: An ester of palmitic acid and ethanol.

    Ethyl Oleate: An ester of oleic acid and ethanol.

Uniqueness: Lauric Acid Ethyl Ester is unique due to its specific chain length (12 carbon atoms) and its mild odor, making it particularly suitable for use in cosmetics and personal care products. Its antimicrobial properties also make it valuable in food preservation and medical applications .

Properties

IUPAC Name

ethyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXKVMNBHPAILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4047044
Record name Ethyl dodecanoate
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Molecular Weight

228.37 g/mol
Source PubChem
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Physical Description

Liquid, Colourless, oily liquid with a fruity, floral odour
Record name Ethyl dodecanoate
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Record name Ethyl dodecanoate
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Boiling Point

269.00 to 271.00 °C. @ 760.00 mm Hg
Record name Ethyl dodecanoate
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Solubility

Soluble in ether, insoluble in water, 1ml in 9ml 80% ethanol (in ethanol)
Record name Ethyl dodecanoate
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Density

0.858-0.863
Record name Ethyl dodecanoate
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CAS No.

106-33-2
Record name Ethyl dodecanoate
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Record name Dodecanoic acid, ethyl ester
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Record name Ethyl dodecanoate
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Record name Ethyl dodecanoate
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Record name Dodecanoic acid, ethyl ester
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Record name Ethyl dodecanoate
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Record name Ethyl laurate
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Record name ETHYL LAURATE
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Record name Ethyl dodecanoate
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Melting Point

-10 °C
Record name Ethyl dodecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033788
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

Neat ethyl 7-(5-methyltetrahydrofuran-2-yl)-5-oxoheptanoate was flowed at a pressure of 470 psig, and temperature of 240° C. under flowing hydrogen gas for 28 hours. The liquid flow rate and hydrogen gas flow rates were kept constant relative to each other, e.g. 0.03 mL/min liquid flow and 30 mL/min gas flow; 0.06 and 60 mL/min; or 0.09 and 90 mL/min The effluent was primarily organic with a small spontaneously separating water layer beneath the organic phase. Not counting the startup and shutdown, 62.9 g of organic phase was collected out of a theoretical 68.5 g, or 91.9%. GCMS analysis revealed an initial high concentration of 58.2% ethyl dodecanoate, 28.7% dodecanoic acid, and 13% intermediates, possibly ethyl 7-(5-methyltetrahydrofuran-2-yl)heptanoate.
Name
ethyl 7-(5-methyltetrahydrofuran-2-yl)-5-oxoheptanoate
Quantity
0 (± 1) mol
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[Compound]
Name
organic phase
Quantity
62.9 g
Type
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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